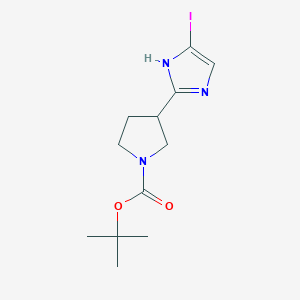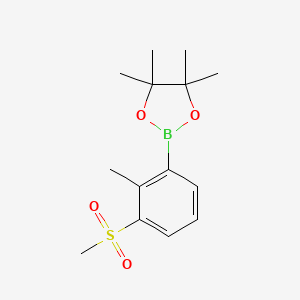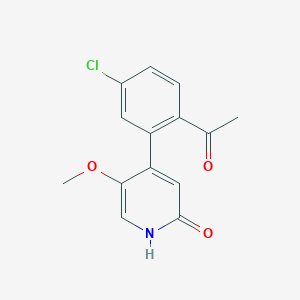
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridin-3-ol. One common method includes suspending 4-methyl-2-nitropyridin-3-ol in acetic acid and adding bromine dropwise. The mixture is then stirred and poured into ice water to precipitate the product . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity.
化学反応の分析
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bromine, hydrogen gas, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its structural similarity to biologically active compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, often acting as electrophilic sites that can form covalent bonds with nucleophilic residues in the target molecules. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
類似化合物との比較
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine can be compared with other similar compounds, such as:
6-Bromo-2-nitropyridin-3-ol: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-Bromo-6-methyl-2-nitropyridin-3-ol: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
特性
IUPAC Name |
6-bromo-4-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQYHVAIQWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Pyrazin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B8085024.png)
![2-[5-(3-Fluorophenyl)-2-methyl-4-morpholin-4-ylpyrazol-3-yl]isoindole-1,3-dione](/img/structure/B8085029.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)

![5-[(4-Fluorophenyl)methyl]-7-methyl-4-oxo-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B8085054.png)

![Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B8085073.png)



![7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085121.png)
![3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8085131.png)
![Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8085137.png)
![Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide](/img/structure/B8085147.png)
